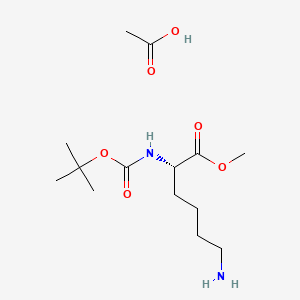

Boc-Lys-OMe acetate salt

Description

BenchChem offers high-quality Boc-Lys-OMe acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-OMe acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQHZKIYBAMWEX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Lys-OMe acetate salt chemical structure and properties

Technical Profile: -Boc-L-Lysine Methyl Ester Acetate Salt

A Bifunctional Scaffold for Orthogonal Peptide Modification [][2]

Executive Summary

This guide details the structural properties, handling requirements, and synthetic utility of this compound, designed for researchers requiring high-fidelity chemical modification of lysine side chains.[]

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of an L-lysine backbone where the

Structural Specifications

| Parameter | Detail |

| IUPAC Name | Methyl |

| Common Name | Boc-Lys-OMe |

| Molecular Formula | |

| Molecular Weight | 260.33 (Free Base) / 320.38 (Acetate Salt) |

| CAS Number | 55757-60-3 (Generic for Boc-Lys-OMe/HCl); Acetate is often custom-prepared.[][3][5][6][7] |

| Chirality | L-Enantiomer ( |

Molecular Connectivity Diagram

The following diagram illustrates the protection pattern and the ionic interaction at the

Figure 1: Structural connectivity of Boc-Lys-OMe acetate, highlighting the orthogonal protection of the backbone versus the reactive side chain.[]

Part 2: Physicochemical Properties[1][4]

Understanding the physical state of the acetate salt is crucial for accurate dosing and handling.[] Unlike the hydrochloride salt (which is typically a crystalline solid), the acetate salt often presents as a viscous oil or an amorphous, hygroscopic solid .[]

| Property | Description & Causality |

| Physical State | Viscous oil to waxy solid.[] The acetate ion is less capable of forming a tight crystal lattice compared to chloride, leading to lower melting points and amorphous character.[] |

| Solubility | High: Water, Methanol, DMSO, DMF.Moderate: Dichloromethane (DCM), Chloroform.Low: Diethyl ether, Hexanes.Note: The salt form drives water solubility; for reactions in non-polar solvents (e.g., DCM), addition of a base (DIEA) is required to solubilize the free amine.[] |

| Hygroscopicity | High. Acetate salts avidly absorb atmospheric moisture.[] Must be stored in a desiccator at -20°C. |

| pKa ( | ~10.[]5. The amine is fully protonated at neutral pH.[] Successful conjugation requires pH adjustment to ~8.5 to generate the nucleophilic free base.[] |

Part 3: Synthetic Utility & Reaction Mechanisms[1]

The primary utility of

Orthogonal Protection Strategy

- -Amine Functionalization (pH > 8): The free amine reacts with NHS-esters, isocyanates, or aldehydes.[]

-

-Amine Deprotection (Acidic): TFA/DCM removes the Boc group, exposing the

-

C-Terminal Deprotection (Basic): LiOH or NaOH hydrolyzes the methyl ester to the free acid.[]

Reaction Pathway Diagram[]

Figure 2: Divergent synthetic pathways accessible from the Boc-Lys-OMe scaffold.[]

Part 4: Experimental Protocol

Protocol: Site-Specific

-Amine Acylation (Fluorophore Conjugation)

Objective: Conjugate an NHS-ester fluorophore to the lysine side chain while maintaining backbone protection.

Reagents:

-

Boc-Lys-OMe

AcOH (1.0 eq)[] -

Fluorophore-NHS Ester (1.1 eq)[]

-

N,N-Diisopropylethylamine (DIEA) (2.5 eq)[]

-

Anhydrous DMF (Dimethylformamide)[]

Methodology:

-

Preparation: Dissolve Boc-Lys-OMe

AcOH in anhydrous DMF (Concentration ~0.1 M).-

Why: DMF ensures solubility of both the polar salt and the hydrophobic fluorophore.[]

-

-

Activation: Add DIEA dropwise while stirring.

-

Coupling: Add the Fluorophore-NHS ester immediately after base addition.[] Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Track disappearance of the free amine using Ninhydrin stain (TLC) or LC-MS.[]

-

-

Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes excess DIEA), followed by Brine. Dry over

.[] -

Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use primary amine bases (like Tris) or alcohols (MeOH) during the coupling step, as they will compete with the lysine side chain for the NHS ester.[]

Part 5: Quality Control & Characterization[1]

To validate the identity of Boc-Lys-OMe acetate, look for these specific signals.

1. Proton NMR (

H-NMR, 400 MHz, DMSO-

)

- 1.37 ppm (s, 9H): The characteristic Boc tert-butyl singlet.[]

- 1.85 ppm (s, 3H): The Acetate counter-ion singlet (integral may vary if salt is non-stoichiometric).

-

3.60 ppm (s, 3H): The Methyl Ester singlet (

-

2.75 ppm (m, 2H): The

2. Mass Spectrometry (ESI-MS)[]

-

Positive Mode: Expect a dominant peak at m/z 261.2

.[] -

Note: The acetate ion (MW 60) will not be observed in positive mode; it dissociates.[]

3. TLC Analysis

-

Mobile Phase: DCM:MeOH:AcOH (90:9:1).

-

Visualization: Ninhydrin stain.[]

-

Result: The spot will turn purple/blue upon heating, indicating a free primary amine (the

-amine).[] If the spot is UV active but Ninhydrin negative, the amine is blocked (or not present).[]

-

References

-

Chem-Impex International. "N-alpha-Boc-L-lysine methyl ester acetate salt Product Data." Chem-Impex Catalog. Accessed February 2026.[][5][9] Link

-

PubChem. "Compound Summary: Boc-Lys-OMe Acetate."[][3][4] National Library of Medicine.[] Link

-

Bachem. "Peptide Synthesis Guide: Orthogonal Protection Strategies."[] Bachem Technical Library.[] Link

-

ChemicalBook. "Boc-Lys-OMe Properties and Safety."[] Link

Sources

- 2. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N2-Boc-L-lysine methyl ester 95% | CAS: 55757-60-3 | AChemBlock [achemblock.com]

A Technical Guide to the Strategic Application of Nα-Boc-L-Lysine Methyl Ester Acetate Salt in Peptide Synthesis

Abstract

The strategic incorporation of non-canonical or specially protected amino acids is a cornerstone of modern peptide science, enabling the synthesis of complex structures with tailored biological functions. Among these critical building blocks, Nα-Boc-L-Lysine Methyl Ester Acetate Salt (Boc-Lys-OMe) presents a unique combination of protecting groups that facilitates advanced synthetic strategies. This guide provides an in-depth technical analysis of Boc-Lys-OMe, elucidating the distinct roles of its Nα-Boc, C-terminal methyl ester, and acetate salt components. We explore its primary applications in solution-phase synthesis and, most critically, its function as a linchpin for creating branched peptides and site-specifically modified conjugates by leveraging its unprotected ε-amino side chain. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and troubleshooting considerations to effectively harness the synthetic potential of this versatile reagent.

Introduction to Lysine Protection Strategy

The chemical synthesis of peptides is a stepwise process of forming amide bonds between amino acid monomers. To ensure sequence fidelity and prevent unwanted side reactions, the reactive functional groups of each amino acid—the α-amino group, the C-terminal carboxyl group, and any side-chain functionalities—must be reversibly masked with protecting groups.[1] The choice of these groups dictates the overall synthetic strategy, with the two dominant approaches being tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2]

Lysine, with its primary ε-amino group (Nε), presents a particular challenge and opportunity. This side chain is nucleophilic and must be protected during chain elongation to prevent it from forming a peptide bond, which would result in a branched peptide.[3] Typically, orthogonally protected lysine derivatives like Fmoc-Lys(Boc)-OH or Boc-Lys(2-Cl-Z)-OH are used, where the side-chain protection is stable to the conditions used for removing the temporary Nα-protecting group.[4][5][6]

Nα-Boc-L-Lysine Methyl Ester (Boc-Lys-OMe) deviates from this paradigm. By protecting the α-amino and C-terminal carboxyl groups while leaving the ε-amino group free (as a salt), it is specifically designed not for linear elongation in standard SPPS, but for specialized applications, primarily in solution-phase synthesis and as a key branching point or site for specific modification.[7][8]

Chemical Profile of Boc-Lys-OMe Acetate Salt

A thorough understanding of the molecular architecture of Boc-Lys-OMe is essential for its effective application. Each component serves a distinct and critical purpose in the synthetic workflow.

Molecular Structure Analysis

The compound consists of an L-lysine core with three key modifications: a tert-Butoxycarbonyl (Boc) group on the α-amino terminus, a methyl ester (OMe) on the C-terminus, and an acetate counter-ion forming a salt with the protonated ε-amino group.

Caption: Key functional components of Boc-Lys-OMe Acetate Salt.

The Nα-Boc Protecting Group

The Boc group is a cornerstone of peptide chemistry, introduced by Carpino in 1957.[9] Its primary function is to serve as a temporary shield for the Nα-amino group.

-

Mechanism of Protection: It prevents the α-amino group from acting as a nucleophile during the coupling of the preceding amino acid's carboxyl group.

-

Stability and Lability: The Boc group is highly stable to basic and nucleophilic conditions but is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][] This acid lability is fundamental to the Boc/Bzl protection strategy.[11]

The C-Terminal Methyl Ester (OMe)

Amino acid methyl esters are important intermediates in organic synthesis, particularly for solution-phase peptide synthesis.[12]

-

Carboxyl Protection: The OMe group protects the C-terminal carboxyl group, preventing it from being activated and reacting during peptide bond formation.[13][14]

-

Enhanced Solubility & Permeability: Esterification of the C-terminus increases the hydrophobicity of the amino acid or peptide, which can improve solubility in organic solvents used during synthesis and enhance membrane permeability in biological assays.[15]

-

Deprotection: The methyl ester is typically removed via saponification using a mild base like aqueous sodium hydroxide (NaOH), a condition under which the Nα-Boc group is stable.[]

The Unprotected ε-Amino Group: A Strategic Handle

The most defining feature of this reagent is the unprotected ε-amino group. While seemingly counterintuitive, this is a deliberate design for specific applications where this side chain is the intended site of reaction. It serves as a nucleophilic handle for:

-

Peptide Branching: A second peptide chain can be synthesized directly off the lysine side chain.[16]

-

Cyclization: The ε-amino group can form a lactam bridge with a C-terminal carboxyl group or an activated side chain of another residue (e.g., Asp or Glu).

-

Conjugation: It provides a site for the covalent attachment of molecules such as fluorescent dyes, biotin labels, polyethylene glycol (PEG), or cytotoxic drug payloads.[6]

The Role of the Acetate Salt

Peptides and amino acid derivatives with free amino groups are often supplied as salts. While TFA salts are common byproducts of HPLC purification, acetate is frequently the preferred counter-ion for several reasons.[17]

-

Improved Stability and Handling: The salt form is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to a free base, which may be an oil or hygroscopic.

-

Enhanced Solubility: The salt form often improves solubility in aqueous or polar protic solvents.

-

Biocompatibility: Acetate is a biologically compatible counter-ion, which is a significant advantage over TFA for peptides intended for clinical or preclinical studies, as TFA salts have been associated with undesirable immune responses.[18]

-

pH Buffering: In solution, the acetate can act as a weak base or part of a buffering system, which can be relevant in certain coupling reactions.[19][20]

Strategic Applications in Peptide Synthesis

The unique architecture of Boc-Lys-OMe makes it unsuitable for standard automated SPPS but ideal for constructing complex peptide architectures that require selective side-chain functionalization.

Synthesis of Branched Peptides

Branched peptides are of significant interest in vaccine development (e.g., multiple antigenic peptides) and drug delivery. Boc-Lys-OMe is an ideal building block for initiating such a branch. The synthesis proceeds via an orthogonal protection strategy where the main peptide backbone and the branch are built using chemistry that does not interfere with the protecting groups of the other.

Caption: Workflow for synthesizing a branched peptide using Boc-Lys-OMe.

This strategy relies on the orthogonality between the acid-labile Boc group, the base-labile Fmoc group (used for the branch), and the base-labile OMe group.

Site-Specific Labeling and Conjugation

The ε-amino group of lysine is the most common site for labeling peptides with probes or tags. Using Boc-Lys-OMe in a solution-phase synthesis allows for precise, stoichiometric attachment of a label to a single, defined position within the peptide sequence.

Example Application: Synthesis of a C-terminally biotinylated peptide.

-

Synthesize a peptide fragment using solution-phase methods, ending with the coupling of Boc-Lys-OMe.

-

Deprotect the Nα-Boc group of lysine with TFA.

-

Couple the next amino acid to the newly freed Nα-amino group.

-

Once the full linear peptide is assembled, react the peptide ester with an activated biotin derivative (e.g., Biotin-NHS ester), which will selectively acylate the free ε-amino group of the lysine residue.

-

Perform final deprotection (saponification of the methyl ester) and purification.

Experimental Protocols & Methodologies

The following protocols provide a framework for the practical application of Boc-Lys-OMe. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol: Solution-Phase Coupling of Boc-Lys-OMe

This protocol describes the coupling of Boc-Lys-OMe to an N-terminally deprotected peptide ester (Peptide-OMe).

Materials:

-

Peptide-OMe (as HCl or TFA salt)

-

Boc-Lys-OMe acetate salt

-

Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: Diisopropylethylamine (DIEA)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting Peptide-OMe salt (1.0 eq) in anhydrous DMF.

-

Rationale: Anhydrous conditions are critical to prevent hydrolysis of the activated carboxyl group and ensure high coupling efficiency.

-

-

Neutralization: Add DIEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Rationale: The starting peptide is a salt. The base neutralizes the ammonium salt to liberate the free amine, which is the active nucleophile required for the coupling reaction.[21]

-

-

Pre-activation: In a separate flask, dissolve Boc-Lys-OMe acetate salt (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF. Add DIEA (2.5 eq) and stir for 2-5 minutes.

-

Rationale: This pre-activates the carboxyl group of the incoming lysine derivative, forming a highly reactive OBt-ester intermediate, which minimizes the risk of racemization.

-

-

Coupling: Add the pre-activated Boc-Lys-OMe solution to the neutralized peptide solution. Stir the reaction mixture at room temperature.

-

Rationale: The nucleophilic N-terminus of the peptide attacks the activated carboxyl group of the lysine derivative to form the new peptide bond.

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting peptide is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and coupling byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude dipeptide ester by flash column chromatography.

Protocol: Orthogonal Deprotection Strategies

The selective removal of protecting groups is central to using Boc-Lys-OMe effectively.

| Protecting Group | Deprotection Reagent | Typical Conditions | Mechanism | Orthogonal To | References |

| Nα-Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, 30 min, RT | Acidolysis | Fmoc, OMe, Z | [9][11] |

| C-terminal OMe | Sodium Hydroxide (NaOH) | 1M NaOH in MeOH/H₂O, 1 hr, RT | Saponification (Base Hydrolysis) | Boc, Fmoc, Z | [][14] |

| Nε-Fmoc (on branch) | Piperidine | 20% Piperidine in DMF, 2 x 10 min, RT | Base-catalyzed β-elimination | Boc, OMe, Z | [1][] |

Troubleshooting and Technical Considerations

-

Premature Deprotection: When working with Boc-Lys-OMe acetate salt, ensure that subsequent reaction steps are not performed under acidic conditions that could prematurely cleave the Nα-Boc group.

-

Side-Chain Reactivity: During coupling of Boc-Lys-OMe, the free ε-amino group can potentially compete with the intended Nα-amino group of the peptide chain. This is generally minimized by the fact that the Nα-amino group is more sterically accessible and often more nucleophilic. However, using a slight excess (1.1-1.2 eq) of the activated amino acid is recommended.

-

Purification: The presence of the basic ε-amino group can cause streaking on silica gel chromatography. It is often beneficial to perform chromatography with a small amount of a basic additive like triethylamine (0.1-1%) in the eluent.

-

Storage: Boc-Lys-OMe acetate salt should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.[7]

Conclusion

Nα-Boc-L-Lysine Methyl Ester Acetate Salt is a highly specialized and powerful tool in the arsenal of the peptide chemist. Its unique configuration, featuring a temporarily blocked N-terminus, a semi-permanent C-terminus, and a strategically available side-chain amine, makes it an indispensable reagent for the rational design and synthesis of non-linear and conjugated peptides. By understanding the distinct chemical properties of each functional moiety, researchers can move beyond simple linear sequences and construct sophisticated molecular architectures for advanced applications in drug discovery, diagnostics, and materials science.

References

- ChemicalBook. (2024). Fmoc-Lys(Boc)(Me)

- Chem-Impex. Boc-Lys(Boc)-Pro-OH.

- Anonymous. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

- Benchchem. A Technical Guide to Boc-Lys(Ac)

- AAPPTec. Planning a Peptide Synthesis.

- Biom

- Anonymous.

- Benchchem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.

- ResearchGate. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?.

- BOC Sciences. Amino Acid Protection & Deprotection Services.

- AmbioPharm. Which salt form should I choose for my peptide?.

- Dolezal, O., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC.

- Vagner, J., et al. Introduction to Peptide Synthesis. PMC - NIH.

- Anonymous. Boc-Amino Acids for Peptide Synthesis: Focus on Boc-Lys-OH.

- ChemPep. Boc Solid Phase Peptide Synthesis.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- BOC Sciences. Peptide Synthesis.

- Aapptec Peptides. Fmoc-Lys(Boc)-OH.

- Anonymous.

- ChemScene. 55757-60-3 | Boc-Lys-OMe.

- Anonymous. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. PMC.

- Anonymous. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Danishefsky, S. J., et al. (2016).

- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

- Brik, A., et al. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science.

- ResearchGate. (2025).

- ResearchGate. (2017). How to selectively protect the e-amino group in lysine?.

- Anonymous. A Convenient Synthesis of Amino Acid Methyl Esters. PMC.

- iGEM. The Deprotection of Boc-Lysine.

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- RSC Publishing. Organic & Biomolecular Chemistry.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 18. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. peptide.com [peptide.com]

CAS 55757-60-3 Boc-Lys-OMe acetate salt MSDS and safety data

The following technical guide details the chemical profile, safety protocols, and experimental applications of Boc-Lys-OMe acetate salt (CAS 55757-60-3) .

Content Type: Technical Whitepaper & Safety Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Boc-Lys-OMe acetate salt (

Unlike standard fully protected amino acids, this molecule features a free

Chemical Profile Table[1][2]

| Property | Specification |

| Chemical Name | |

| CAS Number | 55757-60-3 |

| Molecular Formula | |

| Molecular Weight | 320.38 g/mol (Acetate salt) |

| Appearance | Colorless to pale yellow oil or white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMF, DCM |

| Purity Grade | |

| Structure |

Safety Data Sheet (SDS) Analysis

Note: While often classified as non-hazardous by some vendors due to low acute toxicity, the presence of a free primary amine and the acetate counterion necessitates standard laboratory precautions for irritants.

GHS Classification[5][7]

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles with side shields, and lab coat. Use a fume hood when handling dry powder to avoid inhalation.

-

Storage: Store at 2–8°C (refrigerated). The substance is hygroscopic ; store under inert gas (Nitrogen/Argon) in a desiccator.

-

Spill Response: Sweep up dry spills to avoid dust generation.[3] For oils, absorb with vermiculite. Neutralize surfaces with mild soap and water.[4][3][2]

Emergency First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

-

Skin Contact: Wash with plenty of soap and water.[4][3][2] If irritation persists, seek medical advice.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Technical Application: Orthogonal Functionalization

The core value of Boc-Lys-OMe lies in its differential protection .

-

Boc (

): Acid-labile (removed by TFA/HCl). Stable to base. -

OMe (C-term): Base-labile (saponification). Stable to acid.

-

Free

-Amine: Nucleophilic. Available for acylation, alkylation, or reductive amination.

This allows the chemist to modify the side chain first, then deprotect the N- or C-terminus to extend the chain, enabling the synthesis of isopeptides or antibody-drug conjugate (ADC) linkers .

Mechanism of Action: Selective Acylation

Because the

Figure 1: Selective functionalization of the lysine side chain.

Experimental Protocol: Synthesis of Side-Chain Conjugates

Objective: Conjugate a fluorophore (e.g., FITC or NHS-Rhodamine) to the

Materials

-

Boc-Lys-OMe

AcOH (CAS 55757-60-3)[5][6][7][8][9] -

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Anhydrous)

-

R-NHS Ester (Fluorophore or Drug linker)

Step-by-Step Methodology

-

Dissolution & Neutralization:

-

Dissolve 1.0 eq (e.g., 320 mg, 1 mmol) of Boc-Lys-OMe acetate in 5 mL anhydrous DMF.

-

Critical Step: Add 2.0–2.5 eq of DIPEA. The first equivalent neutralizes the acetate salt; the second ensures the

-amine is deprotonated and nucleophilic.

-

-

Coupling Reaction:

-

Add 1.1 eq of the R-NHS ester dropwise to the stirring solution.

-

Stir at Room Temperature (RT) for 2–4 hours under Nitrogen.

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1). The free amine starting material (ninhydrin positive) should disappear.

-

-

Workup:

-

Dilute reaction mixture with EtOAc (50 mL).

-

Wash successively with:

-

5% Citric Acid (removes excess DIPEA).

-

Water (x2).[3]

-

Brine (x1).

-

-

Dry over

, filter, and concentrate in vacuo.

-

-

Validation:

-

Verify product mass via LC-MS (ESI+).

-

The resulting Boc-Lys(R)-OMe is now ready for C-terminal hydrolysis (LiOH) or N-terminal deprotection (TFA) for further peptide assembly.

-

Synthetic Route to CAS 55757-60-3

If the compound is unavailable commercially, it can be synthesized via catalytic hydrogenolysis of the Z-protected precursor. This route ensures the Acetate salt is formed directly.

Figure 2: Synthesis of Boc-Lys-OMe Acetate via Hydrogenolysis.

Protocol Logic: Using Acetic Acid as the solvent during the hydrogenation of the Z (Cbz) group effectively traps the released free amine as the acetate salt. This prevents side reactions (like diketopiperazine formation) that might occur with the free base methyl ester.

References

-

PubChem. (2024).[5] Boc-Lys-OMe acetate salt | C14H28N2O6.[5] National Library of Medicine. [Link]

-

Carl Roth. (2021).[4] Safety Data Sheet: Boc-L-Lysine Derivatives. [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. peptide.com [peptide.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. anaspec.com [anaspec.com]

- 5. Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BOC-LYS(AC)-OH HCL | 55757-60-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-L-lysine methyl ester acetate salt | CAS 55757-60-3 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 55757-60-3 | CAS DataBase [m.chemicalbook.com]

Difference between Boc-Lys-OMe acetate and hydrochloride salt

Strategic Selection in Peptide Synthesis and Enzymatic Applications

Executive Summary

In the precise engineering of peptides and peptidomimetics, the counter-ion of a building block is rarely a trivial detail—it is a functional component of the reaction system. This guide analyzes the critical distinctions between the Acetate (AcOH) and Hydrochloride (HCl) salts of

While the HCl salt is the industry standard for stability and storage , the Acetate salt is often the superior choice for enzymatic synthesis and HPLC applications . However, the Acetate form introduces a latent risk of

Molecular Architecture & Physicochemical Profile

To understand the functional differences, we must first define the molecular species. The subject molecule is

- -Position: Protected by Boc (Acid-labile, Base-stable).

-

C-Terminus: Protected as a Methyl Ester (OMe) (Base-labile, Enzyme-labile).

-

-Position: The site of salt formation. The side-chain amine (

Comparative Properties Table

| Feature | Hydrochloride Salt (HCl) | Acetate Salt (AcOH) |

| Formula | ||

| Stoichiometry | 1:1 Strong Acid Salt | 1:1 Weak Acid Salt |

| Physical State | Crystalline Solid (White/Off-white) | Viscous Oil, Syrup, or Amorphous Solid |

| Hygroscopicity | Moderate (Stable if desiccated) | High (Often deliquescent) |

| Acidity (0.1M aq) | pH ~4.0 - 5.0 | pH ~6.0 - 7.0 (Buffered) |

| Solubility | High in | High in |

| Primary Use | Long-term storage, Chemical Synthesis | Enzymatic Synthesis, HPLC Standards |

Synthetic Implications: The "Counter-Ion Effect"

The choice of salt dictates the reaction pathway and necessary precautions.

Chemical Coupling (The Acetylation Trap)

In standard peptide synthesis (liquid phase or SPPS) where the

-

The HCl Advantage: Chloride ions (

) are non-nucleophilic. When neutralized with a tertiary base (e.g., DIPEA), they form inert salts (DIPEA -

The Acetate Risk (Critical): Acetate ions (

) are nucleophilic carboxylates. If a coupling reagent (EDC, HATU, DCC) is introduced before the acetate is fully removed or if the activation is slow, the coupling reagent can activate the acetate counter-ion itself.-

Mechanism: Active Ester of Acetic Acid forms

Attacks -

Result: Permanent capping of the lysine side chain. The desired peptide bond is not formed.

-

Expert Insight: Never use Boc-Lys-OMe Acetate salt with carbodiimide (DCC/EDC) coupling reagents unless you have performed a salt exchange or are using a large excess of the target acid to outcompete the acetate.

Enzymatic Synthesis (Trypsin Kinetics)

Boc-Lys-OMe is a classic substrate for Trypsin , which cleaves (or synthesizes, in reverse hydrolysis) bonds at the lysine carboxyl side.

-

The HCl Problem: Dissolving the HCl salt releases strong acid, significantly dropping the pH. Trypsin activity is optimal at pH 7.5–8.5. The high ionic strength of chlorides can also perturb the

of certain enzymes. -

The Acetate Advantage: The acetate salt acts as a self-buffering system near neutral pH. It is "softer" on the enzyme structure and prevents denaturation caused by local acidity during substrate addition.

Visualization: Decision Logic & Reaction Pathways

Diagram 1: Salt Selection Decision Matrix

This workflow guides the researcher to the correct salt form based on the downstream application.

Figure 1: Decision matrix for selecting the appropriate Boc-Lys-OMe salt form based on experimental constraints.

Diagram 2: The Acetylation Side-Reaction Mechanism

Visualizing why the Acetate salt is dangerous in chemical coupling.

Figure 2: Mechanism of the "Acetylation Trap" where acetate counter-ions act as competing substrates.

Protocols: Handling and Salt Exchange

Protocol: Salt Exchange (HCl Acetate)

Objective: Convert commercial stable HCl salt to Acetate salt for enzymatic use. Method: Anion Exchange Resin (Batch Mode).

-

Preparation: Swell 10g of Dowex 1x8 (Acetate form) or equivalent strong base anion exchange resin in deionized water for 30 minutes.

-

Loading: Dissolve 1g of Boc-Lys-OMe

HCl in minimal water (approx. 5-10 mL). -

Exchange: Pour the peptide solution over the resin column (or stir in batch mode) for 20 minutes.

-

Mechanism:[1]

-

-

Elution: Wash with water. Collect fractions. Monitor UV (210 nm) or TLC.

-

Lyophilization: Freeze-dry the aqueous filtrate.

-

Note: The product will likely be an oil or sticky gum. Store at -20°C under argon.

-

Protocol: Neutralization for Coupling (HCl Salt)

Objective: Free the

-

Dissolution: Dissolve Boc-Lys-OMe

HCl in DMF or DCM. -

Base Addition: Add 0.95 - 1.0 equivalents of DIPEA (Diisopropylethylamine).

-

Caution: Do not use a large excess of base. Excess base can catalyze the hydrolysis of the methyl ester (saponification) or cause racemization at the

-carbon.

-

-

Verification: Verify "wet" pH is approx 8-9 using damp pH paper held above the solution (vapor check) or spotting a micro-aliquot.

References

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). The Role of Counter-Ions in Peptides—An Overview. PMC7764974. Retrieved from [Link]

-

ACS Omega. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis.[2] Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of Boc-Lys-OMe Acetate Salt

[1][2]

Executive Summary

Boc-Lys-OMe acetate salt (CAS: 55757-60-3) exhibits a distinct amphiphilic solubility profile driven by the competition between its lipophilic protecting groups (Boc, Methyl Ester) and its ionic side-chain pairing (Lysine

-

Primary Solvent: Water and lower alcohols (Methanol, Ethanol).[2] The acetate salt is highly water-soluble due to the ionization of the side chain.

-

Organic Compatibility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chlorinated solvents (DCM, Chloroform), often requiring a small percentage of alcohol (e.g., 5-10% MeOH) to stabilize the ionic cluster in non-polar media.[1][2]

-

Insolubility: Insoluble in non-polar hydrocarbons (Hexanes, Heptane) and ethers (Diethyl Ether, MTBE), which are the standard anti-solvents used for its precipitation and purification.[2]

Part 1: Molecular Architecture & Solubility Mechanism[1][2]

To master the handling of this compound, one must understand the "Push-Pull" mechanism of its functional groups.[2]

Structural Analysis

The molecule consists of three distinct domains that dictate its interaction with solvents:

-

The Hydrophobic Shield (Lipophilic):

- -Amino Protection: The tert-Butyloxycarbonyl (Boc) group is bulky and hydrophobic.[1][2]

-

C-Terminal Protection: The Methyl Ester (OMe) caps the carboxylic acid, removing the possibility of zwitterion formation at the

-carbon and increasing lipophilicity.[1][2] -

Impact: These groups promote solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[2]

-

The Ionic Anchor (Hydrophilic):

-

Side Chain: The lysine butyl chain ends in a primary amine (

-NH -

Salt Formation: In the acetate salt form, this amine is protonated (

-NH -

Impact: This ionic pair dominates the solubility profile, forcing the molecule into the aqueous phase or highly polar organic phases, often overriding the lipophilicity of the Boc/OMe groups in pure non-polar solvents.[2]

-

The Acetate Factor

Unlike Hydrochloride (HCl) salts, which are "hard" salts that crystallize well but often have poor solubility in organics like DCM, Acetate salts are "softer."[2] The acetate counterion is less hydrophilic than chloride.

Part 2: Solubility Data & Solvent Compatibility[1][2]

The following table summarizes the solubility behavior based on standard laboratory concentrations (0.1 M - 0.5 M).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Aqueous | Water (pH 7) | High | Dissolves readily.[1][2] Solution will be slightly acidic (pH ~6).[2] |

| Acidic Buffers | High | Stable.[1][2][3] Ideal for HPLC purification.[2] | |

| Alcohols | Methanol (MeOH) | High | Excellent solvent for transfer and reactions.[1][2] |

| Ethanol (EtOH) | High | Good, though slightly less than MeOH.[1][2] | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Critical Distinction: May require 2-5% MeOH to fully solubilize high concentrations or prevent "oiling out."[1][2] |

| Chloroform | Moderate | Similar to DCM.[1][2] | |

| Polar Aprotic | DMF / DMSO | High | Soluble, but difficult to remove.[1][2] Use only if necessary. |

| Ethers | Diethyl Ether | Insoluble | Primary Anti-Solvent. Used to precipitate the salt. |

| MTBE | Insoluble | Safer alternative to ether for precipitation.[1][2] | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Used to wash away non-polar impurities.[1][2] |

Part 3: Experimental Protocols

Protocol: Validated Solubility Testing

Objective: To determine the precise solubility limit for a specific batch, as acetate salts can vary in hydration state.[2]

-

Preparation: Weigh 10 mg of Boc-Lys-OMe Acetate into a 1.5 mL microcentrifuge tube.

-

Titration: Add the target solvent in 10

L increments. -

Agitation: Vortex vigorously for 10 seconds after each addition.

-

Observation:

-

Calculation: If 10 mg dissolves in 50

L, solubility is

Protocol: Salt Exchange (HCl to Acetate)

Context: Most commercial vendors supply the HCl salt.[2] If your application requires the Acetate salt (e.g., for pH-sensitive biology or specific catalysis), use this protocol.

Reagents:

-

Boc-Lys-OMe[1][2][3][4][5][6][7]·HCl (Starting Material)[1][2][3][8][9]

-

Acetic Acid (Glacial)[2]

-

Magnesium Sulfate (Anhydrous)[2]

Workflow:

-

Free Basing: Dissolve Boc-Lys-OMe·HCl in DCM.[8] Wash this organic phase twice with Saturated Aqueous NaHCO

.[2] The lysine -

Extraction: Dry the DCM layer (containing Boc-Lys-OMe Free Base) over MgSO

and filter. -

Salt Formation: Add exactly 1.0 equivalent of Glacial Acetic Acid to the DCM filtrate.

-

Isolation: Concentrate the DCM in vacuo. The residue is Boc-Lys-OMe[1][2][3][4][5][6][7]·AcOH.

-

Note: If it forms an oil, re-dissolve in a minimum volume of DCM and precipitate by adding excess Diethyl Ether or Hexane (See Diagram below).[2]

-

Protocol: Purification via "Crash" Precipitation

Objective: Remove non-polar impurities or excess free base.[1][2]

-

Dissolve crude Boc-Lys-OMe Acetate in a minimum volume of Methanol or DCM/MeOH (9:1) .[1][2]

-

Place the vessel in an ice bath (

C). -

Slowly add cold Diethyl Ether (dropwise) with vigorous stirring.

-

Ratio: Target a 10:1 ratio of Ether to Solvent.

-

-

A white precipitate (or thick oil) should form.[2]

-

Decant the supernatant (containing impurities).[2]

-

Dry the residue under high vacuum to remove traces of ether.

Part 4: Visualization of Workflows

Figure 1: Solubility & Purification Decision Tree

This diagram illustrates the logical flow for handling Boc-Lys-OMe Acetate based on solvent interactions.[1][2]

Caption: Solubility decision matrix for Boc-Lys-OMe Acetate. Green paths indicate high solubility; Red indicates insolubility (precipitation); Yellow indicates conditional solubility requiring additives.[1][2]

References

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 56777160, Boc-Lys-OMe acetate salt. Retrieved from [Link]

-

Needham, T. E. (1970).[2][12] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2][12] Retrieved from [Link][1][2]

-

Hirano, A., et al. (2021).[2][13] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Retrieved from [Link]

Sources

- 1. BOC-LYS(AC)-OH HCL | 55757-60-3 [chemicalbook.com]

- 2. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 3. CAS 55757-60-3: Boc-Lys-OMe.HCl | CymitQuimica [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. Boc-L-lysine methyl ester acetate salt | CAS 55757-60-3 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Nα-Boc-L-Lysine Methyl Ester Acetate Salt: Refractive Index and Optical Rotation

Introduction

In the precise world of peptide synthesis and pharmaceutical development, the purity and structural integrity of building blocks are paramount. Nα-Boc-L-lysine methyl ester acetate salt is a cornerstone reagent, a derivative of the essential amino acid L-lysine, widely employed in the synthesis of complex peptides and therapeutic agents.[1][] Its dual-protected structure, with a tert-butyloxycarbonyl (Boc) group on the alpha-amine and a methyl ester on the carboxyl group, allows for controlled, sequential peptide bond formation.[3][4]

The identity, purity, and stability of this crucial reagent are verified not just by chromatographic or spectroscopic methods, but also by fundamental physicochemical properties. Among the most critical of these are optical rotation and refractive index. These properties serve as rapid, non-destructive indicators of both the stereochemical integrity (chirality) and the bulk purity of the material.

This guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and measuring these two key parameters. We will delve into the theoretical underpinnings of each measurement, present field-proven, step-by-step protocols for their determination, and discuss the interpretation of the results as a critical component of quality control.

Section 1: Compound Profile

A clear understanding of the material's basic properties is the foundation for any technical analysis.

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-butoxycarbonyl)-L-lysine methyl ester acetate salt | [1] |

| Synonyms | Boc-L-Lys-OMe·AcOH | [1][5] |

| CAS Number | 55757-60-3 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₄·C₂H₄O₂ | [1][5] |

| Molecular Weight | 320.38 g/mol | [1][5] |

| Appearance | Colorless to pale yellow oil | [1] |

Section 2: Optical Rotation - A Measure of Chirality and Purity

Theoretical Background: Why This Measurement is Critical

Optical activity is an intrinsic property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[6] When plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[7] This rotation is the cornerstone of polarimetry.

-

Observed Rotation (α): This is the raw angle of rotation measured by a polarimeter. It is dependent on several variables, including the concentration of the sample, the length of the light path through the sample, temperature, and the wavelength of the light used.[8]

-

Specific Rotation ([α]): To create a standardized, characteristic value for a compound, the observed rotation is normalized. The specific rotation is a physical constant defined as the observed rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (100 mm) path length tube.[6]

For Nα-Boc-L-lysine methyl ester acetate salt, the "L" designation refers to its specific stereochemical configuration. A correct specific rotation measurement confirms this L-configuration and can indicate the presence of its enantiomeric (D-form) impurity or other optically inactive impurities. A deviation from the expected value suggests potential racemization or contamination, compromising its suitability for stereospecific synthesis.

Reported Data for Nα-Boc-L-Lysine Methyl Ester Acetate Salt

The accepted specific rotation for this compound provides a benchmark for experimental verification.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation | [α] = -17.0 to -13.0° | T = 25°C, λ = 589 nm (Na D-line), c = 1% (1 g/100 mL) in Methanol | [1] |

The negative sign explicitly indicates that this compound is levorotatory , meaning it rotates the plane of polarized light counter-clockwise.[9] This is consistent with the L-configuration of the parent amino acid. A closely related compound, the hydrochloride salt, shows a similar specific rotation of -19 ± 1.5º under the same conditions, demonstrating that the counter-ion has a minimal effect on the optical activity.[10]

Detailed Experimental Protocol for Measuring Specific Rotation

This protocol outlines a self-validating system for obtaining a trustworthy measurement using a standard polarimeter.

Objective: To accurately measure the specific rotation of a sample of Nα-Boc-L-lysine methyl ester acetate salt.

Materials:

-

Calibrated Polarimeter with a sodium lamp (589 nm) and temperature control.

-

100 mm (1 dm) polarimeter cell.

-

Analytical balance (readable to 0.1 mg).

-

10 mL volumetric flask (Class A).

-

Methanol (HPLC grade or equivalent).

-

Nα-Boc-L-lysine methyl ester acetate salt sample.

Workflow Diagram:

Caption: Workflow for Specific Optical Rotation Measurement.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Power on the polarimeter and the sodium lamp source, allowing at least 30 minutes for the lamp to stabilize.

-

Set the instrument's temperature control system to 25.0°C and allow it to equilibrate.

-

Thoroughly clean the polarimeter cell with the solvent (methanol) and dry it completely. The cleanliness of the cell windows is critical to prevent light scattering.

-

-

Sample Preparation (c = 1% w/v):

-

Accurately weigh approximately 100 mg of Nα-Boc-L-lysine methyl ester acetate salt using an analytical balance. Record the exact weight.

-

Quantitatively transfer the weighed sample into a 10 mL Class A volumetric flask.

-

Add a portion of methanol to dissolve the sample, then dilute to the calibration mark with methanol.

-

Cap the flask and invert it multiple times to ensure the solution is homogeneous. This step is crucial for an accurate concentration value.

-

-

Zeroing the Instrument (Blank Measurement):

-

Carefully fill the 100 mm polarimeter cell with the blank solvent (methanol). When placing the end-cap, tilt the cell to ensure any small air bubbles are trapped in the bubble-recess and not in the light path.[9]

-

Place the cell in the polarimeter and allow the temperature to stabilize at 25.0°C.

-

Perform the zeroing or blank correction procedure according to the instrument's manual. This corrects for any minor rotation caused by the solvent or the cell itself.[7]

-

-

Sample Measurement:

-

Empty the cell of the blank solvent. Rinse it once or twice with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring no air bubbles are in the light path.

-

Place the cell in the instrument, allow it to thermally equilibrate, and take a reading. A stable reading is key; modern instruments will often average multiple readings. Record the observed rotation, α.

-

-

Calculation of Specific Rotation:

-

First, calculate the concentration (c) in g/mL. For example, if you weighed 102.5 mg, c = 0.1025 g / 10.0 mL = 0.01025 g/mL.

-

Use the standard formula to calculate the specific rotation: [α]D25 = α / (l × c) Where:

-

α = observed rotation in degrees.

-

l = path length in decimeters (for a 100 mm cell, l = 1).

-

c = concentration in g/mL.

-

-

Section 3: Refractive Index - A Fundamental Physical Constant

Theoretical Background: An Indicator of Bulk Identity

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material.[11] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is dependent on the temperature of the sample and the wavelength of the light used for the measurement.[12]

For a pure liquid or oil, the refractive index is a unique and characteristic physical property, much like a melting point is for a solid.[11] It is a powerful tool for:

-

Identity Confirmation: Verifying that a material is what it purports to be by comparing its refractive index to a known standard.[11]

-

Purity Assessment: Any soluble impurity will alter the refractive index of the substance. This makes it a sensitive method for detecting contamination in the bulk material.

While a specific refractive index for Nα-Boc-L-lysine methyl ester acetate salt is not widely published in standard chemical databases, its physical form as an oil makes it an ideal candidate for characterization by refractometry.[1][13]

Detailed Experimental Protocol for Measuring Refractive Index

This protocol describes the use of a standard Abbe refractometer, a common and reliable instrument for this purpose.

Objective: To accurately measure the refractive index of Nα-Boc-L-lysine methyl ester acetate salt at a specified temperature and wavelength.

Materials:

-

Abbe Refractometer with a monochromatic light source (e.g., sodium lamp, 589 nm) and temperature-controlled prisms.

-

Circulating water bath set to 20.0°C or 25.0°C.

-

Refractive index standard (e.g., distilled water, n_D_²⁰ = 1.3330).

-

Soft lens cleaning tissue and a suitable solvent (e.g., ethanol or acetone).

Step-by-Step Methodology:

-

Instrument Setup and Calibration:

-

Turn on the refractometer's light source.

-

Ensure the circulating water bath is on and set to the desired temperature (e.g., 20.0°C). Allow sufficient time for the refractometer prisms to reach thermal equilibrium. Temperature control is the most critical variable for high-accuracy measurements. [11] * Open the prisms and clean them meticulously with a soft tissue moistened with ethanol or acetone, followed by a dry tissue. Do not touch the prism surface with bare hands.

-

Place a drop of a known standard, such as distilled water, onto the lower prism. Close the prisms securely.

-

Look through the eyepiece and adjust the instrument to bring the light/dark boundary into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale. If the value does not match the known value for the standard at that temperature, perform a calibration adjustment as per the instrument's manual.

-

-

Sample Measurement:

-

Clean the standard from the prisms as described above and ensure they are completely dry.

-

Apply one or two drops of the Nα-Boc-L-lysine methyl ester acetate salt oil directly onto the surface of the lower prism. [14] * Close the prism assembly firmly.

-

Allow at least one minute for the sample to reach the same temperature as the prisms.

-

Adjust the eyepiece and controls until the dividing line between the light and dark fields is sharp and precisely aligned with the center of the crosshairs. If color dispersion is visible at the boundary (a colored fringe), adjust the dispersion compensator to eliminate it.

-

Read the refractive index value from the scale to four decimal places.

-

[15]3. Cleanup:

- Immediately after the measurement, open the prisms and thoroughly clean the sample oil from both prism surfaces using a soft tissue and an appropriate solvent.

Conclusion: An Integrated Approach to Quality Assurance

The optical rotation and refractive index are powerful, orthogonal analytical techniques that provide a comprehensive quality profile for Nα-Boc-L-lysine methyl ester acetate salt. Optical rotation directly probes the molecule's chiral center, offering a definitive check on stereochemical identity and purity. Refractive index, conversely, characterizes the bulk physical properties of the material, serving as a sensitive indicator of overall purity and identity.

By implementing the rigorous, field-proven protocols detailed in this guide, researchers, scientists, and quality control professionals can establish a self-validating system to ensure the integrity of this critical building block. This commitment to meticulous characterization is fundamental to achieving reproducibility in peptide synthesis and ensuring the safety and efficacy of next-generation therapeutics.

References

-

McMeekin, T. L., Groves, M. L., & Hipp, N. J. (1949). Refractive Indices of Amino Acids, Proteins, and Related Substances. Journal of the American Chemical Society, 71(10), 3298–3300. Retrieved from [Link]

-

ASTM International. (2009). D1747-09: Standard Test Method for Refractive Index of Viscous Materials. Retrieved from [Link]

-

ASTM International. (2019). D1747: Standard Test Method for Refractive Index of Viscous Materials. Retrieved from [Link]

-

IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Refractive Indices, n D , of α-Amino Acids in. Retrieved from [Link]

-

Scribd. (n.d.). Refractive Index of Viscous Materials: Standard Test Method For. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 5.5: Polarimetry. Retrieved from [Link]

-

Matmake. (n.d.). Refractive Index of Amino Acids - Table. Retrieved from [Link]

-

Reagecon. (n.d.). Refractive Index (RI) and Brix Standards – Theory and Application. Reagecon Knowledge Centre. Retrieved from [Link]

-

PubMed. (2020). Determination and Correlation of Refractive Index of Amino Acids Ionic Liquids-Water-Ethanol Binary and Ternary System. Retrieved from [Link]

-

Savant Labs. (n.d.). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester | BroadPharm [broadpharm.com]

- 4. CAS 55757-60-3: Boc-Lys-OMe.HCl | CymitQuimica [cymitquimica.com]

- 5. Boc-L-lysine methyl ester acetate salt | CAS 55757-60-3 (non-salt) | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.pasco.com [cdn.pasco.com]

- 10. chemimpex.com [chemimpex.com]

- 11. knowledge.reagecon.com [knowledge.reagecon.com]

- 12. kaycantest.com [kaycantest.com]

- 13. BOC-LYS(AC)-OH HCL | 55757-60-3 [chemicalbook.com]

- 14. scribd.com [scribd.com]

- 15. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

Strategic Utilization of Boc-Lys-OMe Acetate Salt in Bioconjugation and Linker Design

[1][2]

Executive Summary

Boc-Lys-OMe acetate salt (

This guide dissects the physicochemical properties of the acetate salt form versus the more common hydrochloride, details the activation of the

Structural Anatomy & Functional Zones[1][2][3]

To utilize this molecule effectively, one must understand its three distinct chemical zones.[1] Unlike simple amino acids, Boc-Lys-OMe is designed for directional synthesis .[1]

The Molecule at a Glance

The acetate salt form (

Figure 1: Functional decomposition of Boc-Lys-OMe Acetate. The molecule is a tripartite scaffold allowing selective chemistry at three distinct termini.[1]

The Conjugation Vector: The -Amine[2]

The

The pKa Challenge

The intrinsic pKa of the lysine

-

Acetate vs. HCl: The acetate counter-ion is the conjugate base of a weak acid (acetic acid, pKa ~4.76).[1] While less acidic than HCl, the salt still buffers the local pH.[1]

-

Activation: You generally do not need to perform an extractive free-basing step.[1] In situ neutralization with a tertiary base (DIPEA or TEA) is sufficient and preferred to prevent oxidation or side reactions.[1]

Reactivity Profile

| Electrophile Target | Reaction Type | Optimal pH | Product Linkage |

| NHS-Ester | Acylation | 8.0 - 8.5 | Amide Bond (Stable) |

| Isothiocyanate | Addition | 8.5 - 9.0 | Thiourea (Stable) |

| Aldehyde | Reductive Amination | 6.0 - 7.0 | Secondary Amine |

| Sulfonyl Chloride | Sulfonylation | > 9.0 | Sulfonamide |

Orthogonal Deprotection Strategy

The power of Boc-Lys-OMe lies in its ability to withstand reaction conditions at the

The Orthogonality Matrix[2]

-

Boc (N-Terminus): Stable to base (LiOH, DIPEA).[1] Removed by Acid (TFA, HCl).[1]

-

OMe (C-Terminus): Stable to acid (TFA).[1] Removed by Base (LiOH, NaOH).[1]

This allows for "bi-directional" chain extension.[1] You can conjugate a drug to the side chain, then deprotect the C-terminus to attach a targeting peptide, OR deprotect the N-terminus to attach a spacer.[1]

Figure 2: Orthogonal deprotection pathways.[1] Pathway A exposes the amine for peptide coupling; Pathway B exposes the carboxylic acid for esterification or amidation.[1]

Validated Experimental Protocols

Protocol A: In-Situ Neutralization & NHS-Conjugation

Context: Conjugating a fluorophore or drug linker (NHS ester) to the lysine side chain.[1]

-

Dissolution: Dissolve Boc-Lys-OMe Acetate (1.0 eq) in anhydrous DMF or DMSO. Concentration: 0.1 M.[1]

-

Activation: Add DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq).

-

Why: 1.0 eq neutralizes the acetate; the excess ensures the

-amine remains deprotonated (

-

-

Coupling: Add the NHS-Ester payload (1.0 - 1.1 eq) dropwise.[1]

-

Incubation: Stir under Nitrogen at Room Temperature for 2–4 hours.

-

Monitoring: Check via TLC (MeOH/DCM) or LC-MS. The disappearance of the NHS ester and the mass shift (+Payload) confirms conjugation.[1]

-

Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes DIPEA), then Brine. Dry over

.[1]

Protocol B: Selective C-Terminal Hydrolysis (Methyl Ester Removal)

Context: Preparing the conjugated molecule for attachment to a solid support or another amine.[1]

-

Solvent System: Dissolve the Boc-Lys(Conjugate)-OMe in THF/Water (3:1 ratio).

-

Reagent: Add LiOH

H2O (2.0 eq) at 0°C. -

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.

-

Quench: Carefully acidify to pH 3–4 using 1M HCl.

-

Critical: Do not go too low (< pH 2) or you risk removing the Boc group.[1]

-

-

Extraction: Extract with EtOAc immediately to recover the Boc-Lys(Conjugate)-OH free acid.[1]

Protocol C: Selective N-Terminal Deprotection (Boc Removal)

Context: Preparing the molecule for peptide coupling at the N-terminus.[1]

-

Reagent: Prepare a solution of TFA/DCM (1:1 v/v) or 4M HCl in Dioxane .

-

Reaction: Add to the substrate at 0°C. Stir for 30–60 minutes.

-

Scavenging (Optional): If the conjugate contains oxidation-sensitive moieties (e.g., Methionine, Tryptophan), add Triisopropylsilane (TIPS) (2.5%) as a cation scavenger.[1]

-

Workup: Evaporate solvent under reduced pressure. Co-evaporate with Toluene or Ether to remove residual acid.[1] The product will be the TFA or HCl salt of the amine.[1]

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Incomplete neutralization of Acetate salt.[1] | Increase DIPEA to 3.0 eq. Verify pH of reaction mixture is >8.0 (damp pH paper). |

| Racemization | Base hydrolysis (LiOH) too warm or too long.[1] | Keep hydrolysis at 0°C. Switch to Trimethyltin hydroxide (highly specific mild reagent) if LiOH fails.[1] |

| Boc Loss during Workup | Acid wash (Citric Acid) too strong or prolonged.[1] | Use dilute KHSO4 or perform rapid washes.[1] Ensure pH doesn't drop below 3.0 for extended periods. |

| Solubility Issues | Acetate salt not dissolving in DCM. | Switch to DMF or DMSO for the reaction, then dilute with DCM for workup. |

References

-

PubChem. (2024).[1][4] Boc-Lys-OMe acetate salt | C14H28N2O6.[4] National Library of Medicine.[1] [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Boc Protecting Group: Stability and Deprotection Conditions. [Link]

-

National Institutes of Health (PMC). (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. [Link]

Sources

- 1. CAS 55757-60-3: Boc-Lys-OMe.HCl | CymitQuimica [cymitquimica.com]

- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino Acids - Lysine [biology.arizona.edu]

- 4. Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of Boc-Lys-OMe Acetate

A Senior Scientist’s Guide to Quality, Handling, and Application

Executive Summary

Boc-Lys-OMe acetate salt (

Part 1: Chemical Architecture & Criticality

The Orthogonal Advantage

In complex peptide chemistry, the utility of Boc-Lys-OMe lies in its differential protection scheme.

- -Amine: Protected by Boc (Acid-labile, removed by TFA).

-

Carboxyl Group: Protected as Methyl Ester (Base-labile, removed by saponification).

- -Amine (Side Chain): FREE (Available for immediate functionalization).

The Acetate Counter-ion (AcOH) is the defining feature of this specific variant. While the HCl salt is a stable crystalline solid, the Acetate salt is often preferred when:

-

Chloride Ion Interference: Avoidance of

is necessary for subsequent metal-catalyzed reactions or sensitive biological assays. -

pH Buffering: The acetate provides a mild buffering effect during nucleophilic attacks on the

-amine. -

Solubility: Enhanced solubility in certain organic solvents (e.g., DCM, DMF) compared to the more polar HCl salt.

Chemical Specifications

| Property | Specification |

| Chemical Name | |

| CAS Number | 55757-60-3 (Note: Often refers to free base; verify salt form on CoA) |

| Molecular Formula | |

| Molecular Weight | 320.38 g/mol (Salt); 260.33 g/mol (Free Base) |

| Appearance | Colorless/Pale Yellow Viscous Oil or Low-Melting Hygroscopic Solid |

| Solubility | Soluble in Water, Methanol, DCM; Sparingly soluble in Ether |

Part 2: Sourcing Landscape & Purity Grades

The supply chain for Boc-Lys-OMe acetate is bifurcated into Catalog Suppliers (Research Scale) and CROs (Bulk Scale). Due to its hygroscopic nature, "purity" must be evaluated in the context of solvent content and counter-ion stoichiometry.

Supplier Matrix & Grade Analysis

| Supplier | Catalog # | Grade | Purity Specification | Form | Best For |

| Chem-Impex Int'l | 05555 | Research | Oil / Solid | Bench-scale synthesis | |

| Santa Cruz Biotech | sc-257181 | Research | Solid/Oil | Proteomics research | |

| Sigma-Aldrich | Sourced* | Synthesis | Powder/Oil | General application | |

| Bachem | Custom | GMP/Res | Crystalline | Clinical development |

*Note: Sigma and other major aggregators often source this specific salt form via third-party networks (e.g., Chem-Impex or Enamine) due to its niche status compared to the HCl salt.

Purity Tiers Defined

-

Synthesis Grade (

): Suitable for standard solid-phase or solution-phase coupling. The remaining 2% is typically residual solvent (EtOAc, MeOH) or trace free lysine. -

High Purity / GMP (

): Required for pharmaceutical intermediates. Must strictly control the D-Enantiomer content (

Part 3: Quality Control & Validation Protocols

As a scientist, you must validate the reagent upon receipt, especially given its tendency to absorb water and degrade.

Workflow Visualization: The "Go/No-Go" QC Decision Tree

Figure 1: Systematic Quality Control Workflow for Boc-Lys-OMe Acetate.

Protocol 1: Self-Validating Purity Check (TLC)

-

Objective: Confirm absence of free Lysine (fully deprotected) or Boc-Lys-OH (hydrolyzed ester).

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase:

(85 : 10 : 5). -

Visualization:

-

UV (254 nm): Weak absorption (Boc group).

-

Ninhydrin Stain: CRITICAL STEP.

-

Result: The spot should turn Dark Blue/Purple upon heating.

-

Reasoning: The

-amine is free. If the spot is yellow or faint, the amine may be blocked or degraded.

-

-

-

Rf Values:

-

Boc-Lys-OMe: ~0.5 - 0.6

-

Free Lysine: ~0.0 (Baseline)

-

Boc-Lys-OH: ~0.3

-

Protocol 2: Acetate Stoichiometry via -NMR

Because the material is a salt, the molar ratio of acetate to peptide is vital for accurate weighing.

-

Dissolve ~10 mg in

or -

Integrate the Boc group singlet (

ppm, 9H). -

Integrate the Acetate singlet (

ppm, 3H). -

Calculation:

-

Target: Ratio should be

. If

-

Part 4: Handling & Storage (The "Sticky" Reality)

The acetate salt is notoriously difficult to handle compared to the HCl salt.

-

Hygroscopicity: It absorbs atmospheric moisture rapidly, turning a solid into a goo.

-

Action: Always weigh in a glovebox or a desiccated environment. Allow the bottle to warm to room temperature before opening to prevent condensation.

-

-

Physical State: Often supplied as a viscous oil.

-

Action: If an oil, do not attempt to scrape. Dissolve the entire content in a known volume of dry DCM or DMF to create a Standardized Stock Solution (e.g., 0.5 M). Aliquot this solution for reactions.

-

-

Storage:

under Argon/Nitrogen.

References

-

PubChem. Compound Summary: Boc-Lys-OMe acetate salt (CID 56777160). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for selective epsilon-amine modification of Boc-Lys-OMe

Application Note: Strategic Functionalization of the -Amine in Boc-Lys-OMe

Abstract & Scope

This guide details the chemoselective modification of the side-chain (

The challenge lies in modifying the

Chemical Logic & Selectivity Strategy

To successfully modify the

The Challenge: Orthogonality

-

Boc Group: Labile to strong acids (TFA, HCl). Stable to bases.

-

Methyl Ester (OMe): Labile to strong aqueous bases (saponification) and nucleophiles (hydrazinolysis).[1] Stable to acids.[1]

-

-Amine Target: The

The Solution: The "Goldilocks" Base

We cannot use strong aqueous bases (NaOH) due to ester hydrolysis risk. We cannot use acidic conditions due to Boc loss.[1]

Strategy: Use a non-nucleophilic organic base (e.g., DIEA or TEA ) in an anhydrous organic solvent (DMF or DCM ).[1] This effectively neutralizes the HCl salt and activates the

Visualization: The Selectivity Landscape

The following diagram illustrates the operational window for this protocol.

Figure 1: Reaction condition landscape.[1] The green path represents the only viable route for selective side-chain modification.

Pre-Protocol Checklist

| Component | Specification | Purpose |

| Substrate | Boc-Lys-OMe · HCl | Starting material.[1] Note the HCl salt adds molecular weight and requires neutralization. |

| Solvent | Anhydrous DMF or DCM | DMF is preferred for polar modifiers; DCM for simple acyl chlorides. Must be dry to prevent hydrolysis.[1][2] |

| Base | DIEA (Diisopropylethylamine) | Non-nucleophilic base to neutralize the HCl salt and scavenge protons. |

| Electrophile | NHS-Ester or Isothiocyanate | The molecule to be conjugated to the lysine side chain. |

| Monitoring | TLC (Ninhydrin Stain) | To monitor the disappearance of the free amine. |

Protocol A: Acylation via NHS Esters

Best for: Conjugating fluorophores, biotin, or PEG chains.

Step 1: Preparation of the Free Base

Commercially available Boc-Lys-OMe is typically supplied as the Hydrochloride salt (MW ~296.8 g/mol ).[1]

-

Weigh 1.0 equivalent of Boc-Lys-OMe[1]·HCl.

-

Dissolve in anhydrous DMF (concentration ~0.1 M).

-

Add 1.2 equivalents of DIEA .[1]

-

Note: The first 1.0 eq of base is consumed solely to neutralize the HCl. The 0.2 eq excess ensures the

-amine remains deprotonated. -

Observation: The solution may warm slightly. Ensure complete dissolution.

-

Step 2: Coupling Reaction

-

Dissolve 1.1 equivalents of the NHS-Ester (R-CO-NHS) in a minimal volume of DMF.[1]

-

Add the NHS-ester solution dropwise to the lysine solution under stirring.

-

Flush the reaction vessel with Nitrogen or Argon (inert atmosphere).

-

Stir at Room Temperature (20–25°C) for 2–4 hours .

Step 3: Monitoring (QC Checkpoint 1)

Perform Thin Layer Chromatography (TLC).[1]

-

Mobile Phase: DCM:MeOH (95:5).[1]

-

Stain: Ninhydrin.[1]

-

Success Criteria: The starting material spot (Boc-Lys-OMe) should stain purple initially.[1] As the reaction proceeds, this spot should disappear (or become very faint). The product (amide) will not stain purple with Ninhydrin because the

-amine is now acylated.[1]

Step 4: Workup & Purification

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx 10x reaction volume).

-

Wash 1 (Base Removal): Wash with 5% Citric Acid or 0.5 M KHSO

(aq).[1] -

Wash 2 (Salt Removal): Wash with Saturated NaCl (Brine).

-

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: If necessary, purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Thiourea Formation (Isothiocyanates)

Best for: Introducing FITC (Fluorescein) or other dyes.[1]

Workflow Modification

The chemistry is similar to Protocol A, but reaction times are often longer.

-

Dissolution: Dissolve Boc-Lys-OMe·HCl (1.0 eq) in DMF.

-

Neutralization: Add TEA (Triethylamine) (1.5 eq).

-

Why TEA? TEA is often preferred for isothiocyanate couplings as it is less sterically hindered than DIEA, though DIEA is acceptable.

-

-

Addition: Add Isothiocyanate (R-N=C=S) (1.1 eq).[1]

-

Reaction: Stir overnight (12–16 hours) in the dark (if using a fluorophore).

-

Workup: Similar to Protocol A. The product will contain a thiourea linkage (

).[1]

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for selective acylation.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salt. | Ensure you used at least 1.0 eq of base plus a slight excess (1.2–1.5 eq total).[1] |

| Boc Loss | Workup too acidic or reaction solvent contaminated.[1] | Use Citric Acid or KHSO |

| Hydrolysis (OMe to OH) | pH too high or water present.[1] | Use anhydrous solvents.[1] Avoid inorganic bases (NaOH/NaHCO |

| Oligomerization | Reaction too concentrated.[1] | Dilute reaction to <0.1 M to prevent intermolecular side reactions. |

References

-

Greene, T.W., & Wuts, P.G.M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc/Ester stability). [1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Authoritative guide on NHS/Isothiocyanate chemistry).

-

Sigma-Aldrich. (n.d.).[1] Protocol for Conjugating NHS-Ester Modifications. (General industry standard for amine acylation).[1]

-

Thermo Fisher Scientific. (n.d.).[1] Amine-Reactive Crosslinker Chemistry. (Detailed mechanism of NHS ester reactions).

Using Boc-Lys-OMe acetate salt as a scaffold for branched peptides

Application Note & Protocol

Topic: Leveraging Boc-Lys-OMe Acetate Salt as a Foundational Scaffold for Branched Peptide Architectures

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Linearity - The Power of Branched Peptides

In the landscape of therapeutic and diagnostic development, peptides offer unparalleled specificity and biocompatibility.[1] However, linear peptides often suffer from limitations such as rapid enzymatic degradation and short in-vivo half-lives.[2] Branched peptide architectures, inspired by dendritic structures, provide a compelling solution to these challenges. By creating multivalent structures on a core scaffold, researchers can dramatically enhance biological activity, improve stability against proteases, and create novel platforms for drug delivery and vaccine development.[2][3][4]

At the heart of this strategy lies the scaffold—the molecular starting point from which new peptide chains diverge. L-Lysine is an ideal candidate for this role due to its two distinct primary amines: the α-amino group at the peptide backbone and the ε-amino group on its side chain. By employing an orthogonal protection strategy, these two sites can be addressed independently, allowing for the controlled, stepwise synthesis of complex, branched molecules.[5][6]

This guide provides a comprehensive overview and detailed protocols for using lysine derivatives, conceptually rooted in the utility of building blocks like Boc-Lys-OMe acetate salt, as scaffolds for branched peptide synthesis, with a primary focus on the robust and widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.

Core Concepts: The Chemistry of Orthogonal Synthesis